N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-2-3-8-17-30-19-15-13-18(14-16-19)25(29)28-21-10-5-4-9-20(21)24-26-22-11-6-7-12-23(22)27-24/h4-7,9-16H,2-3,8,17H2,1H3,(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULXOYYSGFNURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the phenyl group and the pentyloxybenzamide moiety. Key steps may include:
Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Introduction of Pentyloxybenzamide: The final step involves the reaction of the intermediate with pentyloxybenzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or phenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the potential of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide in targeting various cancer types. Its structure allows it to interact with key signaling pathways involved in tumor growth and metastasis.
- VEGF Inhibition : Compounds with similar structures have been shown to inhibit the Vascular Endothelial Growth Factor (VEGF) signaling pathway, crucial in cancer progression. For instance, derivatives of benzimidazole have demonstrated significant inhibitory activity against VEGFR-2 kinase, with IC50 values as low as 0.03 µM .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Benzimidazole derivatives have been noted for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Antiviral Activity
Research indicates that compounds based on the benzimidazole scaffold can act as antiviral agents. They may inhibit viral replication by targeting specific viral enzymes, which could be beneficial in developing treatments for viral infections like HIV or hepatitis.
Case Studies
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes like kinases or proteases, leading to the disruption of cellular signaling pathways and induction of apoptosis in cancer cells . The benzimidazole moiety is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Key Findings:
- Substituent Effects: Halogen substituents (e.g., bromo in ) increase molecular weight and polarity, while alkoxy chains (e.g., pentyloxy in BLK127 ) enhance lipophilicity. Methoxy groups reduce thermal stability compared to bromo or amino substituents .
- Thermal Stability : Benzimidazole-containing compounds exhibit high melting points (>300°C) due to strong intermolecular hydrogen bonding and aromatic stacking .
- Biological Implications : The pentyloxy group in BLK127 suggests improved bioavailability compared to shorter alkoxy analogs, though direct data for the target compound are needed.
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide is a synthetic organic compound belonging to the class of benzimidazole derivatives, which are renowned for their diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a benzimidazole moiety , known for its role in various biological functions, and a pentyloxy group that enhances solubility. Its molecular formula contributes to its complex interactions within biological systems. The structural characteristics are summarized in the following table:
| Property | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 336.42 g/mol |
| Solubility | Soluble in organic solvents |
| Structural Features | Benzimidazole core, pentyloxy substituent |
This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. It has been shown to function as an enzyme inhibitor , potentially modulating enzymatic activity, which is crucial for therapeutic applications in diseases such as cancer and infections. The compound's ability to bind selectively to active sites on enzymes suggests that it can alter cellular signaling pathways, thereby influencing various biological processes.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the proliferation of cancer cells through various mechanisms:
- Inhibition of DNA Topoisomerases : The compound has been implicated in the inhibition of DNA topoisomerases, which play a critical role in DNA replication and transcription. Inhibiting these enzymes can lead to cell cycle arrest and apoptosis in cancer cells .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116). The IC50 values obtained from these studies indicate potent anticancer activity compared to standard chemotherapeutics .
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. Similar benzimidazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi:
- Minimum Inhibitory Concentration (MIC) : Studies reveal that certain derivatives exhibit low MIC values, indicating strong antibacterial activity. Comparative analyses with standard antibiotics like ciprofloxacin suggest that these compounds may serve as effective alternatives in treating bacterial infections .
Comparative Studies
To contextualize the biological activity of this compound, we can compare it with other benzimidazole derivatives:
| Compound Name | Unique Properties | Biological Activity |
|---|---|---|
| N-(4-{[4-(1H-benzimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide | Strong heparanase inhibition | Anticancer and antimicrobial |
| N-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-methyl-benzamide | Dichlorobenzyl substituent | Anticancer properties |
| N-[1-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]-propan-2-yloxybenzamide | Imidazo-pyridine structure | Potential anti-cancer activity |
Case Studies
Recent research has focused on the synthesis and biological evaluation of novel benzimidazole derivatives similar to this compound. For instance, a study reported the synthesis of various benzimidazole analogs that demonstrated significant anticancer activity against a panel of human cancer cell lines. These findings support the hypothesis that structural modifications can enhance biological efficacy .
Q & A
Q. What are the common synthetic routes for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide?
The synthesis typically involves multi-step protocols. For example:
- Step 1 : Formation of the benzimidazole core via condensation of 2-(2-chlorophenyl)-1H-benzo[d]imidazole with arylidene intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Introduction of the pentyloxybenzamide moiety through nucleophilic substitution or coupling reactions. Catalysts like CBr₄ have been used to promote one-pot syntheses, improving efficiency and yield .
- Step 3 : Purification via recrystallization (e.g., methanol) or column chromatography (e.g., hexane:ethyl acetate gradients) .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
- Elemental analysis : To validate empirical formulas .
- Melting point determination : Used as a purity indicator (e.g., derivatives in exhibit melting points >250°C) .
Advanced Research Questions
Q. How do structural modifications influence its antimicrobial efficacy?
- Substituent effects : Replacing the pyridine ring with a methylene group or introducing nitro/methoxy groups on the phenyl ring enhances activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) by improving membrane penetration .
- Mechanistic insights : Derivatives like 6p ( ) inhibit bacterial quorum sensing by targeting LasR proteins, reducing virulence without cytotoxicity. Activity correlates with electron-withdrawing substituents (e.g., -NO₂, -CF₃) .
Q. What in vitro models assess its anticancer potential?
- Cell line studies : The Caco-2 colon adenocarcinoma model ( ) is used to evaluate apoptosis induction. Derivatives with nitro-furan or thiophene substituents show selective cytotoxicity (e.g., 33.7–45.5% viability reduction at 100 µM) .
- Protein interaction assays : Compounds like 2a ( ) inhibit FERM domain protein-protein interactions, a therapeutic target in Alzheimer’s and cancer .
Q. How to address low yields in multi-step synthesis?
- Catalyst optimization : Using (NH₄)₂S₂O₈ in DMSO at 60°C improves coupling efficiency in thiazole-carboxamide syntheses (e.g., 50% yield for 3bi ) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity, while controlled stoichiometry reduces side products .
Q. What strategies optimize its pharmacokinetic properties?
- Lipophilicity adjustments : Introducing hydrophilic groups (e.g., -OH, -OMe) improves solubility. For example, methoxy-substituted derivatives in show balanced logP values (3.2–4.1) suitable for oral bioavailability .
- Metabolic stability : Fluorine or trifluoromethyl groups reduce cytochrome P450-mediated degradation, as seen in derivatives from .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported antimicrobial activities?
- Strain specificity : Variations in MIC values (e.g., vs. 11) may arise from differences in bacterial strains or assay conditions (e.g., agar dilution vs. broth microdilution).
- Structural nuances : The position of substituents (meta vs. para) significantly impacts activity. For instance, meta-nitro groups in show higher potency than para-substituted analogs .
Experimental Design Considerations
Q. What controls are critical in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
